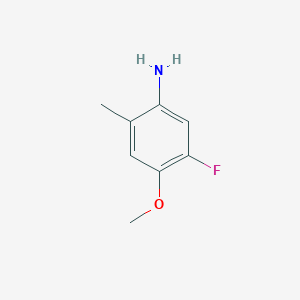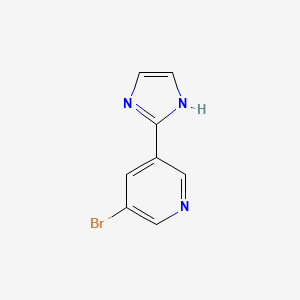
3-bromo-5-(1H-imidazol-2-yl)pyridine
Overview
Description
“3-bromo-5-(1H-imidazol-2-yl)pyridine” is an organic compound that belongs to the class of heterocyclic compounds. It is a five-membered heterocyclic ring containing two nitrogen atoms, two carbon atoms, and a bromine atom. Imidazole, a component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “3-bromo-5-(1H-imidazol-2-yl)pyridine” includes a five-membered heterocyclic ring containing two nitrogen atoms, two carbon atoms, and a bromine atom. Imidazole, a part of this compound, contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
While specific chemical reactions involving “3-bromo-5-(1H-imidazol-2-yl)pyridine” are not detailed in the literature, it’s known that imidazole derivatives show a broad range of chemical and biological properties . For instance, pyridine derivatives, specifically 5-bromo-2-(1H-imidazol-2-yl)pyridine, have been found effective in promoting CuI-catalyzed hydroxylation of aryl bromides.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-5-(1H-imidazol-2-yl)pyridine” include a molecular weight of 224.06 . It is a powder at room temperature .Scientific Research Applications
Catalytic Systems
3-Bromo-5-(1H-imidazol-2-yl)pyridine has been identified as a component in effective catalytic systems. A study found that it promotes CuI-catalyzed hydroxylation of aryl bromides, converting both electron-rich and electronic-deficient aryl bromides into substituted phenols with good to excellent yields (贾健欢 et al., 2011).
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives, which include 3-bromo-5-(1H-imidazol-2-yl)pyridine structures, have been evaluated as inhibitors of mild steel corrosion. These compounds showed high inhibition performance, with certain derivatives behaving as mixed-type inhibitors (Saady et al., 2021).
Synthesis of Derivatives
Research on the synthesis of various derivatives of 3-bromo-5-(1H-imidazol-2-yl)pyridine has been conducted. This includes the development of procedures for the synthesis of 3-bromo-imidazo[1,2-a]pyridines through copper-mediated aerobic oxidative coupling (Zhou et al., 2016) and the creation of 6-bromo-2-(substituted)-3 H -imidazo[4,5-b]pyridine derivatives with potential anticancer and antimicrobial activities (Shelke et al., 2017).
Molecular and Crystal Structure Analysis
The molecular and crystal structure of a compound closely related to 3-bromo-5-(1H-imidazol-2-yl)pyridine has been investigated, highlighting the importance of intermolecular hydrogen bonding and π-π interactions in crystal packing (Rodi et al., 2013).
Anticancer and Antimicrobial Potentials
The imidazo[4,5-b]pyridine moiety, which includes 3-bromo-5-(1H-imidazol-2-yl)pyridine, has been suggested as a promising template for the synthesis of anticancer and antimicrobial agents. Certain synthesized compounds have shown significant activity against breast cancer cell lines and bacterial infections (Shelke et al., 2017).
Inhibitors in Chemical Reactions
Compounds containing the imidazo[4,5-b]pyridine structure have been investigated for their role as inhibitors in chemical reactions. This includes their use in corrosion inhibition and potentially in other chemical processes (Saady et al., 2021).
Safety And Hazards
The safety information for “3-bromo-5-(1H-imidazol-2-yl)pyridine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for “3-bromo-5-(1H-imidazol-2-yl)pyridine” are not detailed in the literature, it’s known that imidazole has become an important synthon in the development of new drugs . This suggests that “3-bromo-5-(1H-imidazol-2-yl)pyridine” and similar compounds may have potential applications in drug development.
properties
IUPAC Name |
3-bromo-5-(1H-imidazol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFDWLLFKKJMGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-(1H-imidazol-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



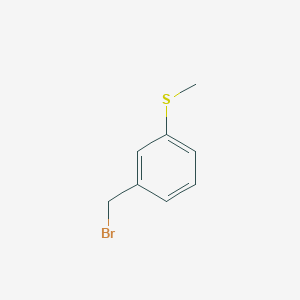
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)

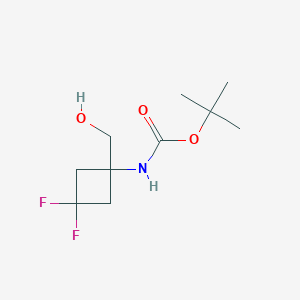
![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)
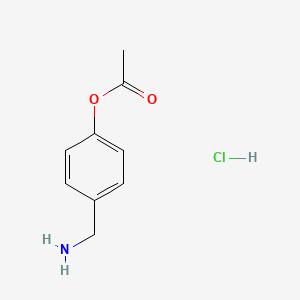
![{Spiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B1445451.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)


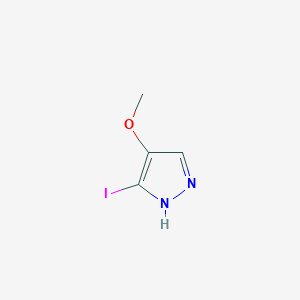
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
